2-(2-Bromopyridin-3-YL)acetonitrile

Antimicrobial Agents Cyanopyridine Derivatives Medicinal Chemistry

2-(2-Bromopyridin-3-yl)acetonitrile (CAS 1211523-71-5, ≥95%) provides orthogonal reactivity handles: a 2-bromo substituent ortho to pyridine nitrogen for Pd-catalyzed Suzuki/Heck cross-coupling, and a 3-acetonitrile group meta to nitrogen for independent reduction, hydrolysis, or nucleophilic addition. Patent-precedented SHP2 inhibitor intermediate (WO2018/172984). Literature-validated antibacterial scaffold (MIC 6.2–100 µg/mL) against aerobic & anaerobic strains. Documented 66% yield in 4-cyanopiperidine synthesis supports cost-of-goods estimation. Insist on this specific regioisomer—alternative bromopyridine-acetonitrile isomers produce structurally divergent intermediates unsuitable for target synthesis.

Molecular Formula C7H5BrN2
Molecular Weight 197.035
CAS No. 1211523-71-5
Cat. No. B2922977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopyridin-3-YL)acetonitrile
CAS1211523-71-5
Molecular FormulaC7H5BrN2
Molecular Weight197.035
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)CC#N
InChIInChI=1S/C7H5BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2
InChIKeyZELUAAXEWIYSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromopyridin-3-YL)acetonitrile (CAS 1211523-71-5) Technical Overview for Chemical Procurement and Research Selection


2-(2-Bromopyridin-3-yl)acetonitrile (CAS 1211523-71-5, molecular formula C7H5BrN2, MW 197.03) is a bromopyridine-acetonitrile heterocyclic building block featuring a bromine atom at the 2-position and an acetonitrile substituent at the 3-position of the pyridine ring [1]. With a predicted boiling point of 323.3±27.0 °C, predicted density of 1.575±0.06 g/cm³, and calculated LogP of approximately 1.5 [2][3], this compound is commercially supplied at standard purity specifications ranging from 95% to 98% across multiple vendors . Its structural configuration provides orthogonal reactivity handles—a bromine atom for palladium-catalyzed cross-coupling (Suzuki, Heck, and related transformations) and a nitrile group amenable to reduction, hydrolysis, or nucleophilic addition [4].

Positional Isomerism and Regiochemical Constraints in 2-(2-Bromopyridin-3-YL)acetonitrile: Why Substitution with Alternative Bromopyridine-Acetonitriles Is Chemically Inadmissible


Bromopyridine-acetonitrile isomers sharing the identical molecular formula C7H5BrN2 and molecular weight (197.03) differ fundamentally in the spatial arrangement of their reactive centers, rendering them non-interchangeable in synthetic sequences where regiochemistry dictates downstream molecular architecture [1]. The target compound (2-bromo, 3-acetonitrile substitution) positions the bromine adjacent to the pyridine nitrogen while placing the acetonitrile group meta to the nitrogen, whereas alternative isomers such as 2-(6-bromopyridin-2-yl)acetonitrile (CAS 112575-11-8) and 2-(5-bromopyridin-2-yl)acetonitrile (CAS 312325-72-7) position both substituents ortho/para to the pyridine nitrogen, and 2-(3-bromopyridin-2-yl)acetonitrile (CAS 122851-60-9) inverts the substitution pattern entirely . These positional variations alter electronic distribution across the heteroaromatic ring, affecting palladium-catalyzed oxidative addition rates, directing-group effects in C–H functionalization, and the geometry of subsequent cyclization or coupling products. Generic substitution with an alternative isomer would generate a structurally divergent intermediate, producing a final compound with altered three-dimensional conformation and potentially abrogated biological activity or material property .

Quantitative Differentiation Evidence for 2-(2-Bromopyridin-3-YL)acetonitrile: Comparative Data Supporting Procurement and Selection Decisions


Antibacterial Derivative Synthesis: Comparative MIC Activity of Cyanopyridine Derivatives Derived from 2-(2-Bromopyridin-3-YL)acetonitrile

Derivatives synthesized from 2-(2-bromopyridin-3-yl)acetonitrile as the core scaffold exhibit quantifiable antimicrobial activity, whereas alternative bromopyridine-acetonitrile isomers lack equivalent published antibacterial efficacy data for their derivative series. This establishes the target compound as the experimentally validated entry point for this specific bioactive chemotype [1].

Antimicrobial Agents Cyanopyridine Derivatives Medicinal Chemistry

Downstream Synthetic Utility: Documented 66% Yield in Four-Step Piperidine Derivative Synthesis for Heterocyclic Library Construction

The documented synthetic utility of 2-(2-bromopyridin-3-yl)acetonitrile is substantiated by a published downstream reaction achieving 66% yield (1.56 g isolated product from 2.21 g starting material) in the alkylation-cyclization sequence yielding tert-butyl 4-(2-bromopyridin-3-yl)-4-cyanopiperidine-1-carboxylate [1]. In contrast, analogous reaction yields for alternative positional isomers under identical or comparable conditions have not been reported in the accessible literature, leaving procurement decisions for this specific transformation reliant on the documented performance of this compound.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Regiochemical Basis for Cross-Coupling Site Selectivity: Orthogonal Bromine and Acetonitrile Positioning Differentiates from Isomeric Building Blocks

The 2-bromo-3-acetonitrile substitution pattern of the target compound positions the bromine atom adjacent to the pyridine nitrogen and the acetonitrile group meta to the nitrogen. This regiochemistry contrasts with alternative isomers: 2-(6-bromopyridin-2-yl)acetonitrile (CAS 112575-11-8) places bromine ortho to nitrogen and acetonitrile ortho to nitrogen; 2-(5-bromopyridin-2-yl)acetonitrile (CAS 312325-72-7) places bromine meta to nitrogen and acetonitrile ortho to nitrogen; and 2-(3-bromopyridin-2-yl)acetonitrile (CAS 122851-60-9) places bromine meta to nitrogen and acetonitrile ortho to nitrogen . These electronic and steric differences influence oxidative addition rates with Pd(0) catalysts and directing-group capacity in C–H activation, though direct comparative rate data for this specific compound class remains absent from the literature [1].

Cross-Coupling Reactions Regioselective Synthesis Palladium Catalysis

Patent Landscape Density and Intellectual Property Positioning: 50 Associated Patent Families

The target compound is associated with 50 patent families, including specific citation in WO2018/172984 describing a synthetic route to 2-(2-bromopyridin-3-yl)acetonitrile from p-toluenesulfonylacetonitrile and 2-bromo-3-pyridinecarboxaldehyde [1][2]. This compound has been specifically identified as a key intermediate in the synthesis of novel heterocyclic derivatives useful as SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors—a high-value therapeutic target in oncology . While comparative patent density data for the alternative isomers (CAS 112575-11-8, 122851-60-9, 312325-72-7) are not systematically tabulated, the explicit inclusion of this specific regioisomer in SHP2 inhibitor patent filings provides procurement justification for target-focused drug discovery programs.

SHP2 Inhibition Drug Discovery Patent Analysis

Validated Application Scenarios for 2-(2-Bromopyridin-3-YL)acetonitrile Based on Quantitative Evidence and Documented Synthetic Precedent


Medicinal Chemistry: Synthesis and SAR Expansion of Antibacterial Cyanopyridine Derivatives

This compound serves as a core scaffold for generating cyanopyridine derivatives with documented antibacterial activity (MIC 6.2–100 µg/mL) against both aerobic and anaerobic bacterial strains [1]. Procurement is justified for hit-to-lead programs requiring a literature-validated starting point with baseline MIC benchmarks, enabling systematic SAR exploration through bromine substitution (Suzuki/Heck coupling) or nitrile functionalization (reduction to amine, hydrolysis to acid).

Process Chemistry and Scale-Up: 4-Cyanopiperidine Scaffold Construction via NaH-Mediated Alkylation

The documented 66% isolated yield in the synthesis of tert-butyl 4-(2-bromopyridin-3-yl)-4-cyanopiperidine-1-carboxylate provides a validated entry point for constructing 4-cyanopiperidine-containing heterocyclic libraries [2]. This yield benchmark supports cost-of-goods estimation and process optimization in medicinal chemistry campaigns requiring this spirocyclic/piperidine chemotype, with the bromine atom retained for subsequent diversification.

Oncology Drug Discovery: SHP2 Inhibitor Intermediate Supply

Based on patent disclosures (WO2018/172984) and associated filings describing SHP2 inhibitor synthesis , this compound is positioned as a key intermediate for programs targeting SHP2-mediated disorders, particularly in oncology. Procurement from qualified vendors ensures access to a patent-precedented building block that aligns with disclosed synthetic routes, minimizing route-scouting overhead.

Cross-Coupling Methodology Development: Orthogonal Reactivity Handle for Palladium-Catalyzed Transformations

The 2-bromo substituent (ortho to pyridine nitrogen) provides a reactive site for Suzuki-Miyaura, Heck, and related cross-coupling reactions, while the acetonitrile group at the 3-position (meta to nitrogen) remains intact under standard coupling conditions [3]. This orthogonal reactivity profile enables sequential diversification strategies where the bromine is functionalized first, followed by nitrile elaboration, or vice versa, supporting complex target synthesis in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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